molecular formula C13H12ClNOS B7499181 2-chloro-N-(2-thenyl)acetanilide

2-chloro-N-(2-thenyl)acetanilide

Cat. No. B7499181
M. Wt: 265.76 g/mol
InChI Key: VINWXGVKGITCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-thenyl)acetanilide, also known as acetochlor, is a pre-emergent herbicide widely used in agriculture to control weeds in crops. It belongs to the family of chloroacetanilide herbicides and is known for its selective action on certain weed species while being relatively safe for the crop plants.

Scientific Research Applications

Acetochlor has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against a wide range of weed species, including grasses and broadleaf weeds. Acetochlor is commonly used in corn, soybean, and cotton crops, among others. Its use has been shown to increase crop yield and improve overall crop quality.

Mechanism of Action

Acetochlor acts by inhibiting the synthesis of long-chain fatty acids in the target weed plants. It disrupts the normal functioning of the acetyl-CoA carboxylase enzyme, which is responsible for the biosynthesis of fatty acids. This results in the accumulation of toxic intermediates and ultimately leads to the death of the weed plant.
Biochemical and Physiological Effects:
Acetochlor has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and other non-target species. Acetochlor can persist in soil for several months and can leach into groundwater, posing a potential environmental risk. Studies have shown that 2-chloro-N-(2-thenyl)acetanilide can affect the microbial community in soil, which can have implications for soil health and nutrient cycling.

Advantages and Limitations for Lab Experiments

Acetochlor is a commonly used herbicide and is readily available for laboratory experiments. It is relatively easy to handle and has a well-established mode of action. However, its persistence in soil and potential environmental impact should be taken into consideration when designing experiments.

Future Directions

There is ongoing research on the development of new herbicides that are more effective and have lower environmental impact than 2-chloro-N-(2-thenyl)acetanilide. One area of research is the development of herbicides that target specific weed species while leaving crop plants unaffected. Another area of research is the use of biological control agents, such as fungi and bacteria, to control weed growth. Additionally, there is a need for research on the long-term effects of herbicides on soil health and ecosystem functioning.

Synthesis Methods

The synthesis of 2-chloro-N-(2-thenyl)acetanilide involves the reaction of 2-chloro-N-(2-thenyl)acetamide with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction takes place under reflux conditions and yields 2-chloro-N-(2-thenyl)acetanilide as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-chloro-N-phenyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINWXGVKGITCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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